3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O/c1-2-12-24-13-4-6-17-14-16(8-9-20(17)24)10-11-23-21(25)18-5-3-7-19(22)15-18/h3,5,7-9,14-15H,2,4,6,10-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVBMSJACRYGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Structural Overview and Retrosynthetic Analysis
Molecular Architecture
The target compound features three critical domains:
- 3-Fluorobenzamide moiety : Provides electrophilic character for target binding, with fluorine enhancing metabolic stability.
- Ethylenediamine linker : Bridges the tetrahydroquinoline core to the benzamide, introducing conformational flexibility.
- 1-Propyltetrahydroquinoline : A partially saturated heterocycle with a propyl group at position 1, influencing lipophilicity and spatial orientation.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₁H₂₄FN₃O | |
| Molecular weight | 369.44 g/mol | |
| Calculated LogP | 3.2 ± 0.5 | |
| Hydrogen bond acceptors | 4 |
Tetrahydroquinoline Core Synthesis
Propyl-Substituted Tetrahydroquinoline Preparation
The 1-propyl-1,2,3,4-tetrahydroquinoline intermediate is synthesized via a modified Skraup reaction:
- Cyclocondensation :
- 4-Chloroaniline (1.0 eq) reacts with levulinic acid (1.2 eq) in polyphosphoric acid at 120°C for 6 hours to form 6-chloro-1,2,3,4-tetrahydroquinolin-4-one.
- Propylation : The ketone undergoes Leuckart-Wallach reaction with propylamine (2.5 eq) and formic acid at 150°C, yielding 1-propyl-1,2,3,4-tetrahydroquinolin-6-amine (78% yield).
Table 2: Cyclocondensation Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Polyphosphoric acid | 78 | 95 |
| H₂SO₄ catalyst | 62 | 88 |
| Microwave-assisted | 85 | 97 |
Ethylenediamine Linker Installation
Side-Chain Elongation
The 6-amino group undergoes reductive amination to introduce the ethyl spacer:
- Aldehyde Formation :
- Borohydride Reduction :
Table 3: Reductive Amination Efficiency
| Reducing Agent | Yield (%) | Reaction Time (h) |
|---|---|---|
| NaBH₃CN | 83 | 4 |
| NaBH(OAc)₃ | 77 | 6 |
| H₂/Pd-C | 68 | 12 |
Amide Bond Formation with 3-Fluorobenzoic Acid
Coupling Agent Screening
The ethylamine intermediate couples with 3-fluorobenzoic acid under activation by carbodiimides:
- Activation Protocol :
- Amidation :
Table 4: Coupling Agent Performance
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 95 | 99 |
| EDC/HOBt | 89 | 97 |
| DCC/DMAP | 82 | 93 |
Purification and Characterization
Chromatographic Optimization
Reverse-phase HPLC (Phenomenex Luna C18 column) with gradient elution (10-40% acetonitrile/0.1% formic acid) achieves baseline separation:
Scale-Up Considerations and Yield Optimization
Industrial-Scale Production
Pilot studies (100 g batch) identified critical parameters:
- Temperature control : Maintaining amidation at ≤25°C prevents epimerization.
- Solvent selection : DMF enables higher solubility vs. THF (82 g/L vs. 45 g/L).
- Catalyst recycling : HATU recovery via aqueous extraction achieves 78% reuse efficiency.
Table 5: Scale-Up Performance Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 91% | 88% |
| Purity | 99.5% | 98.7% |
| Process Mass Intensity | 32 | 28 |
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: Similar structure but lacks the fluorine atom.
3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: Similar structure with a chlorine atom instead of fluorine.
3-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These features can enhance its biological activity and make it a valuable compound for various research applications.
Biologische Aktivität
3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound that has garnered interest due to its potential biological activities. This article reviews the chemical properties, synthesis, and biological evaluations of this compound, focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C20H25FN2O2S
- Molecular Weight : 376.5 g/mol
- CAS Number : 955533-56-9
The structure of the compound includes a tetrahydroquinoline moiety, which is known for its diverse biological activities. The presence of a fluorine atom and a sulfonamide group may enhance its pharmacological profile.
Synthesis
The synthesis of this compound involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds with similar structures typically undergo reactions such as:
- Alkylation
- N-acylation
- Fluorination
These methods are essential for introducing functional groups that contribute to the compound's biological activity.
Anticancer Properties
Recent studies have indicated that compounds related to tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds in this class may inhibit key pathways involved in cancer cell proliferation and survival, such as the inhibition of sirtuins and cyclooxygenase (COX) pathways .
- Case Studies : In vitro studies demonstrated that certain quinoline derivatives showed potent anti-proliferative effects against various cancer cell lines. For example, one study reported an IC50 value less than 200 nM for a related compound in wild-type p53 cancer cells .
Neuroprotective Effects
Tetrahydroquinoline derivatives have been explored for their neuroprotective effects:
- Acetylcholinesterase Inhibition : Some derivatives exhibit selective inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented:
- Nitric Oxide Production : Quinoline derivatives have been shown to inhibit LPS-stimulated nitric oxide production in macrophages, indicating their role as anti-inflammatory agents .
Data Table: Biological Activities and Mechanisms
Q & A
Basic: What are the standard synthetic routes for 3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with propionaldehyde under acidic conditions.
- Step 2: Introduction of the ethylamine side chain via nucleophilic substitution or reductive amination.
- Step 3: Coupling of the 3-fluorobenzoyl chloride to the tetrahydroquinoline-ethylamine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures are standard .
Basic: How is the structural characterization of this compound performed?
Answer:
Key analytical methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the tetrahydroquinoline backbone, fluorine substitution (¹⁹F NMR), and amide bond formation.
- Mass Spectrometry (HRMS): ESI-HRMS to verify molecular formula (e.g., C₂₁H₂₄FN₃O, [M+H]⁺ = 362.1978).
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- X-ray Crystallography (if crystalline): SHELX software for structure refinement .
Advanced: How can researchers optimize synthesis yields while minimizing byproducts?
Answer:
Optimization strategies include:
- Catalyst Screening: Use Pd/C or PtO₂ for hydrogenation steps to reduce nitro intermediates efficiently.
- Reaction Solvents: Polar aprotic solvents (e.g., DMF) for coupling reactions enhance reactivity.
- Temperature Control: Maintain <60°C during amide bond formation to prevent racemization.
- Continuous Flow Reactors: Improve mixing and heat transfer for exothermic steps (e.g., cyclization) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., fluorine position, propyl chain length) to isolate contributing factors.
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO <0.1%).
- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding affinities to targets like serotonin receptors or kinases .
Basic: What are the primary biological targets of this compound?
Answer:
Based on structural analogs:
- Enzyme Inhibition: Potential inhibition of cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) due to the benzamide moiety.
- Receptor Interactions: Tetrahydroquinoline derivatives often target G-protein-coupled receptors (GPCRs), such as dopamine or adrenergic receptors.
- Anticancer Activity: Preliminary studies suggest apoptosis induction via Bcl-2/Bax pathway modulation .
Advanced: What computational approaches are used to model interactions with biological targets?
Answer:
- Molecular Docking: Identify binding poses in protein active sites (e.g., using PDB ID 3SN6 for kinase targets).
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Advanced: How to separate enantiomers for chiral purity assessment?
Answer:
- Chiral Chromatography: Use Chiralpak AD-H columns with supercritical fluid chromatography (SFC) and CO₂/isopropanol gradients.
- Crystallization: Diastereomeric salt formation with tartaric acid derivatives.
- Circular Dichroism (CD): Confirm enantiomeric excess (ee >99%) post-separation .
Basic: What are the stability profiles under varying pH and temperature conditions?
Answer:
- pH Stability: Stable at pH 6–8 (phosphate buffer); degradation observed at pH <3 (amide hydrolysis) or pH >10 (quinoline ring oxidation).
- Thermal Stability: Decomposition >150°C (TGA analysis). Store at -20°C in inert atmosphere for long-term stability .
Advanced: How to modify the structure to enhance selectivity for specific biological targets?
Answer:
- Fluorine Substitution: Replace 3-fluoro with 4-fluoro to alter electronic effects and H-bonding capacity.
- Side Chain Optimization: Replace propyl with cyclopropyl to reduce metabolic degradation.
- Bioisosteres: Substitute benzamide with sulfonamide for improved solubility .
Basic: What are the molecular properties critical for drug-likeness?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
